molecular formula C8H7ClO2 B181678 2-Chloro-6-methylbenzoic acid CAS No. 21327-86-6

2-Chloro-6-methylbenzoic acid

Cat. No. B181678
CAS RN: 21327-86-6
M. Wt: 170.59 g/mol
InChI Key: CEFMMQYDPGCYMG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzoic acid is a chemical compound with the molecular formula C8H7ClO2 . It has a molecular weight of 170.59 g/mol . The IUPAC name for this compound is 2-chloro-6-methylbenzoic acid .


Synthesis Analysis

Two efficient methods for the preparation of 2-chloro-6-methylbenzoic acid have been developed. One method is based on nucleophilic aromatic substitution, and the other is based on carbonylation .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylbenzoic acid consists of a benzene ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C8H7ClO2/c1-5-3-2-4-6 (9)7 (5)8 (10)11/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

In one approach to synthesize 2-chloro-6-methylbenzoic acid, 2-chloro-6-fluorobenzaldehyde was converted to its n-butylimine, then treated with 2 equiv of methylmagnesium chloride in THF to give, after hydrolysis, 2-chloro-6-methylbenzaldehyde. Subsequent oxidation of this compound gave the title compound in 85% overall yield . In another approach, 3-chloro-2-iodotoluene was efficiently carbonylated in methanol to give methyl 2-chloro-6-methylbenzoate, which after hydrolysis afforded the title compound in 94% yield .


Physical And Chemical Properties Analysis

2-Chloro-6-methylbenzoic acid is a solid at 20 degrees Celsius . It has a density of 1.3±0.1 g/cm3, a boiling point of 289.9±20.0 °C at 760 mmHg, and a flash point of 129.2±21.8 °C . It has one hydrogen bond donor and two hydrogen bond acceptors .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFMMQYDPGCYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175600
Record name o-Toluic acid, 6-chloro-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylbenzoic acid

CAS RN

21327-86-6
Record name 2-Chloro-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21327-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Toluic acid, 6-chloro-
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Record name o-Toluic acid, 6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-6-METHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

A 1000 mL, three-necked, round bottomed flask equipped with a magnetic stirrer, thermometer, addition funnel, and argon inlet was charged with 2-chloro-6-methylbenzaldehyde (71.31 g , 461 mmol, crude obtained from the above experiment) and 750 mL of acetonitrile. To this suspension, a solution of monobasic sodium phosphate (115 mmol, 15.9 g) in water 240 mL) was added followed by hydrogen peroxide (50 mL, 30%) at room temperature. Then, a solution of sodium chlorite (73.5 g, 811 mmol) in water (700 mL) was added dropwise at 0° C. while maintaining the temperature below 3° C. After the addition was complete, the yellow suspension was stirred for 15 h at 0° C. to room temperature. TLC analysis of the mixture indicated the absence of starting material. A solution of sodium bisulfite (73 g, 701 mmol) in water (200 mL) was added dropwise at 0° C. until the yellow color disappeared (KI-paper positive). Cooling was maintained throughout to control the exothermic reaction. The solvent was removed under vacuum to afford a colorless solid. The solid was collected by filtration and the filtrate was extracted with diethyl ether (200 mL). The above solid was dissolved in the combined diethyl ether extracts which were then washed with 10% NaOH solution (2×200 mL). The combined aqueous washings were acidified with 10% HCl to pH ˜1. The resulting colorless precipitate was collected by filtration and air-dried to afford 54.88 g (65%, overall in two steps) of 2-chloro-6-methylbenzoic acid as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
73.5 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
73 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AR Daniewski, W Liu, K Püntener… - … process research & …, 2002 - ACS Publications
… and are suitable for the preparation of kilogram quantities of 2-chloro-6-methylbenzoic acid. … 2-Chloro-6-methylbenzoic acid (1) is a rather simple compound but is difficult to prepare in …
Number of citations: 11 pubs.acs.org
FC Lopez, A Shankar, M Thompson… - … process research & …, 2005 - ACS Publications
… 2-Chloro-6-methylbenzoic acid (2) is a key raw material in the synthesis of 1, but despite its simple … Synthesis of 2-chloro-6-methylbenzoic acid from 2-chloro-6-fluorobenzaldehyde …
Number of citations: 28 pubs.acs.org
F Gohier, AS Castanet, J Mortier - Synthetic communications, 2005 - Taylor & Francis
… 2‐Chloro‐6‐methylbenzoic acid (2a) was isolated in good yield (65%) by trapping 6Li‐1 with iodomethane (entry 1). Compound 2a is inter alia a precursor for the synthesis of xanthene …
Number of citations: 13 www.tandfonline.com
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
B Bennetau, J Mortier, J Moyroud… - Journal of the Chemical …, 1995 - pubs.rsc.org
Benzoic acid gives the ortho-lithiated species 1 under standard conditions (BusLi–TMEDA–THF, –90 C). Reaction of 1 at –78 C with either methyl iodide, dimethyl disulfide, …
Number of citations: 71 pubs.rsc.org
X Chen, S Lei, Y Chen, W Deng, G Deng… - Organic Chemistry …, 2022 - pubs.rsc.org
… When 2-chloro-6-methylbenzoic acid 2g was subjected to the standard reaction conditions, dibenzo[a,c]carbazole 3af containing two regioisomers was obtained in 57% yield but with a …
Number of citations: 1 pubs.rsc.org
F Ff - J. CHEM. SOC. PERKIN TRANS. 1, 1995 - Citeseer
9c 1Oc (80%, 4: 1) 1Oc'Scheme 3 electrophiles are summarized in Table 1 (entries 1-16). The lithium carboxylate moiety in a meta relationship with CI and F shows exclusive …
Number of citations: 2 citeseerx.ist.psu.edu
RHB Galt, J Horbury, ZS Matusiak… - Journal of medicinal …, 1989 - ACS Publications
A series of novel l'-methylxanthene-9-spiro-4'-piperidines has been prepared in the search for opiate analgesics with improved pharmacological properties. It has been found that …
Number of citations: 26 pubs.acs.org
Y Jin, M Lv, Y Tao, S Xu, J He, J Zhang… - Spectrochimica Acta Part A …, 2019 - Elsevier
We designed and synthesized 4,4-di-(4′-methylmercaptophenoxy)-8-(N-methylpyridinium-2-yl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene (probe 1) as a water-soluble …
Number of citations: 26 www.sciencedirect.com
BR Rosen, EU Sharif, DH Miles, NS Chan, MR Leleti… - Tetrahedron …, 2020 - Elsevier
… The chlorine atom could be incorporated at other positions of the benzene ring (28 and 29); use of the 2-chloro-6-methylbenzoic acid-derived keto-ester, however, led to a complex …
Number of citations: 6 www.sciencedirect.com

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